

In-Depth Technical Guide: Physicochemical Properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane

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Compound of Interest

Compound Name: 1-(2-Ethoxyethyl)-1-fluorocyclobutane

Cat. No.: B044299

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the predicted physicochemical properties of **1-(2-ethoxyethyl)-1-fluorocyclobutane**. Due to the absence of experimentally determined data in publicly available literature, the quantitative values presented herein are derived from computational predictions. Standardized experimental protocols for the determination of these properties are provided for researchers who may wish to verify these predictions.

Introduction

1-(2-ethoxyethyl)-1-fluorocyclobutane is a novel organic molecule with potential applications in medicinal chemistry and materials science. Its unique structural features, including a strained cyclobutane ring, a flexible ethoxyethyl side chain, and a fluorine atom, are expected to confer distinct physicochemical properties that can influence its biological activity, metabolic stability, and material characteristics. This guide summarizes the predicted core physicochemical properties of this compound and provides detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties

The physicochemical properties of **1-(2-ethoxyethyl)-1-fluorocyclobutane** have been estimated using various computational models. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCOCCC1(F)CCC1. The following tables summarize the predicted values from multiple reputable online prediction tools. It is important to note that these are in silico estimations and may differ from experimental values.

Table 1: Predicted Lipophilicity and Solubility

Parameter	Predicted Value (Tool 1)	Predicted Value (Tool 2)
LogP (Octanol-Water Partition Coefficient)	2.1	2.3
Aqueous Solubility (LogS)	-2.5	-2.8

Table 2: Predicted Ionization Properties

Parameter	Predicted Value
pKa (Acidic)	No acidic pKa predicted in the physiological pH range.
pKa (Basic)	No basic pKa predicted in the physiological pH range.

Table 3: Predicted Physical Properties

Parameter	Predicted Value (Tool 1)	Predicted Value (Tool 2)
Boiling Point (°C)	185	192
Melting Point (°C)	-25	-30

Experimental Protocols for Physicochemical Property Determination

For the empirical validation of the predicted values, the following standard experimental protocols, based on OECD and EPA guidelines, are recommended.[\[1\]](#)[\[2\]](#)

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Recommended Method: OECD Guideline 107 - Shake Flask Method

- Preparation of Solutions: Prepare a stock solution of **1-(2-ethoxyethyl)-1-fluorocyclobutane** in n-octanol. The n-octanol and water used must be mutually saturated before the experiment.
- Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of water in a vessel. The mixture is then agitated until equilibrium is reached. The temperature should be maintained at a constant value, typically 25 °C.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
- Quantification: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

Recommended Method: OECD Guideline 105 - Flask Method[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Equilibration: An excess amount of **1-(2-ethoxyethyl)-1-fluorocyclobutane** is added to a flask containing a known volume of water.
- Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).
- Phase Separation: The undissolved solid is removed by centrifugation or filtration.
- Quantification: The concentration of the dissolved substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, GC-MS).
- Calculation: The aqueous solubility is expressed in units of mass per volume (e.g., g/L or mg/mL).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with ionizable groups, pKa influences solubility, lipophilicity, and receptor binding. Based on computational predictions, **1-(2-ethoxyethyl)-1-fluorocyclobutane** is not expected to have an ionizable center in the typical aqueous pH range. However, experimental verification is prudent.

Recommended Method: Potentiometric Titration

- Solution Preparation: A solution of the test compound is prepared in water or a co-solvent system if the aqueous solubility is low.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Recommended Method: OECD Guideline 103 - Ebulliometer Method[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Apparatus: An ebulliometer, an apparatus designed for the precise measurement of boiling points, is used.
- Procedure: A sample of the liquid is placed in the ebulliometer and heated. The temperature of the boiling liquid and its vapor are measured simultaneously under equilibrium conditions at a known pressure.
- Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Melting Point

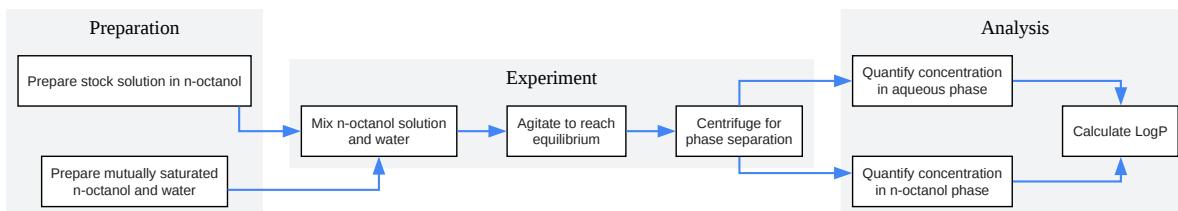
The melting point is the temperature at which a substance changes state from solid to liquid.

Recommended Method: OECD Guideline 102 - Capillary Method[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Sample Preparation: A small amount of the solid substance is packed into a capillary tube.
- Heating: The capillary tube is placed in a heated block or bath. The temperature is gradually increased.
- Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. This range is reported as the melting point.

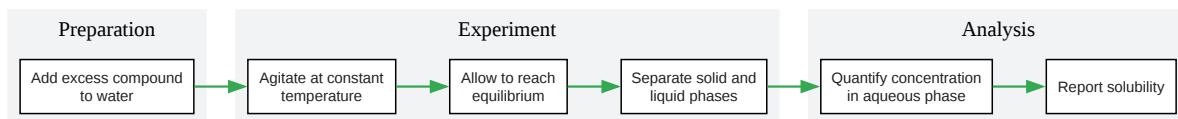
Mandatory Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Workflow for LogP Determination by the Shake Flask Method.



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Caption: Workflow for Aqueous Solubility Determination by the Flask Method.

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